molecular formula C12H15BrN2O B13982532 1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one

1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one

Cat. No.: B13982532
M. Wt: 283.16 g/mol
InChI Key: UPXZKEBPICTTEA-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one typically involves the reaction of 3-bromophenylamine with 3,3-dimethylpiperazine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as glacial acetic acid. The mixture is refluxed for several hours, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously collected. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets in the body. The bromophenyl group can interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)-3,3-dimethylpiperazin-2-one: Similar structure but with the bromine atom at the 4-position.

    1-(3-Chlorophenyl)-3,3-dimethylpiperazin-2-one: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)-4,4-dimethylpiperazin-2-one: Similar structure but with different substitution on the piperazine ring.

Uniqueness

1-(3-Bromophenyl)-3,3-dimethylpiperazin-2-one is unique due to the specific positioning of the bromine atom and the dimethyl groups on the piperazine ring. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H15BrN2O

Molecular Weight

283.16 g/mol

IUPAC Name

1-(3-bromophenyl)-3,3-dimethylpiperazin-2-one

InChI

InChI=1S/C12H15BrN2O/c1-12(2)11(16)15(7-6-14-12)10-5-3-4-9(13)8-10/h3-5,8,14H,6-7H2,1-2H3

InChI Key

UPXZKEBPICTTEA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(CCN1)C2=CC(=CC=C2)Br)C

Origin of Product

United States

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